molecular formula C16H24ClNO B14135969 4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine CAS No. 903864-15-3

4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine

Cat. No.: B14135969
CAS No.: 903864-15-3
M. Wt: 281.82 g/mol
InChI Key: ZPXUGMZHJKKAIN-UHFFFAOYSA-N
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Description

4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chlorophenyl group and a methylpentyl chain attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine typically involves the reaction of morpholine with appropriate chlorophenyl and methylpentyl precursors. One common method involves the alkylation of morpholine with 4-chlorobenzyl chloride, followed by the addition of 4-methylpentyl bromide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)morpholine: A structurally similar compound with a chlorophenyl group attached directly to the morpholine ring.

    4-(3-Chlorophenyl)-4-methylmorpholine: Another related compound with a similar substitution pattern on the morpholine ring.

Uniqueness

4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine is unique due to the presence of both a chlorophenyl group and a methylpentyl chain, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

903864-15-3

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-4-methylpentyl]morpholine

InChI

InChI=1S/C16H24ClNO/c1-13(2)16(14-3-5-15(17)6-4-14)7-8-18-9-11-19-12-10-18/h3-6,13,16H,7-12H2,1-2H3

InChI Key

ZPXUGMZHJKKAIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN1CCOCC1)C2=CC=C(C=C2)Cl

solubility

10.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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